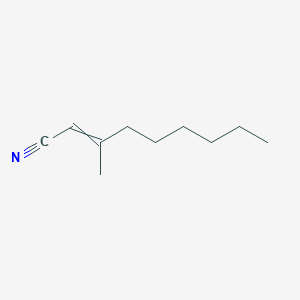
2-メチルキナゾリン-4-オール
説明
2-Methyl-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family, a class of heterocyclic compounds. It is structurally related to methaqualone and has been studied for various biological activities, including anticonvulsant, hypolipidemic, central nervous system depressant, and cardiotonic activities .
Synthesis Analysis
The synthesis of 2-Methyl-4(3H)-quinazolinone derivatives has been achieved through various methods. One approach involves the cyclization of NO-1886 derivatives to produce novel quinazolines and 4(3H)-quinazolinones with hypolipidemic activity . Another method includes a one-pot three-component synthesis using isatoic anhydride, orthoesters, and amines in the presence of KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions . Additionally, a green chemistry approach has been utilized to synthesize 2-Methyl-3-substituted-quinazolin-4(3H)-ones using deep eutectic solvents and microwaves .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4(3H)-quinazolinone derivatives has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and elemental analysis . These techniques help in confirming the substitution patterns and the overall molecular framework of the synthesized compounds.
Chemical Reactions Analysis
2-Methyl-4(3H)-quinazolinone and its derivatives undergo various chemical reactions. For instance, lithiation of 3-amino-2-methyl-4(3H)-quinazolinone has been performed, allowing for the introduction of different electrophiles to yield a variety of 2-substituted derivatives . Moreover, the reaction of 3-amino-4(3H)-quinazolinone with different reagents such as isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate has led to the formation of urea, thiourea, thiazole, and pyrimidine derivatives, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-4(3H)-quinazolinone derivatives are influenced by their substitution patterns. For example, the introduction of a 4-[(diethoxyphosphoryl)-methyl]phenyl group at the 2-position has been found to lower triglyceride and total cholesterol levels, indicating good absorption and hypolipidemic activity . The presence of halogen substituents, such as fluoromethyl groups, has been shown to enhance CNS depressant activities and reduce toxicities . Additionally, the cardiotonic activity of these compounds has been associated with their ability to inhibit cyclic nucleotide phosphodiesterase (PDE-III) .
科学的研究の応用
ポリ(ADP-リボース)ポリメラーゼ阻害
2-メチルキナゾリン-4-オールは、ポリ(ADP-リボース)ポリメラーゼの強力な競合阻害剤として同定されており、阻害定数(Ki)は1.1 μMです。 この酵素はDNA修復プロセスに関与しており、その阻害はDNA損傷に対する細胞応答の研究において重要となる可能性があります .
アスパラギン酸トランスカルバミラーゼ阻害
この化合物は、哺乳類のアスパラギン酸トランスカルバミラーゼ(ATCase)の阻害剤としても作用し、IC50値は0.20 mMです。 ATCaseはピリミジン生合成経路において重要であり、この化合物はヌクレオチド合成と代謝の研究において関連性があります .
抗ウイルス用途
ある研究では、2-メチルキナゾリン-4(3H)-オンが、マウスにおけるインフルエンザAウイルス誘発性急性肺損傷に対する抗ウイルス剤としての治療の可能性を強調しています。 これは、ウイルス感染の治療法の研究における使用を示唆しています .
生物学的特性と誘導体
2-メチルキナゾリン-4-オールを含むキナゾリノン誘導体は、多様な生物学的特性を持っています。 それらは、著しい生物活性を可能にする化学構造のために、さまざまな治療分野での可能性について研究されています .
作用機序
Target of Action
2-Methylquinazolin-4-ol, also known as 2-Methyl-4(3H)-quinazolinone, primarily targets two key enzymes: Poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase (ATCase) .
Poly (ADP-ribose) synthetase plays a crucial role in DNA repair and programmed cell death, while ATCase is a key enzyme in the pyrimidine biosynthetic pathway, which is essential for DNA and RNA synthesis .
Mode of Action
2-Methylquinazolin-4-ol acts as a competitive inhibitor of both Poly (ADP-ribose) synthetase and ATCase . This means it competes with the natural substrates of these enzymes, effectively reducing their activity. The Ki value for Poly (ADP-ribose) synthetase is 1.1 μM, and the IC50 value for ATCase is 0.20 mM .
Biochemical Pathways
By inhibiting Poly (ADP-ribose) synthetase, 2-Methylquinazolin-4-ol can affect the DNA repair process and potentially induce programmed cell death .
On the other hand, its inhibition of ATCase disrupts the pyrimidine biosynthetic pathway, which could lead to a decrease in DNA and RNA synthesis .
Result of Action
The inhibition of Poly (ADP-ribose) synthetase and ATCase by 2-Methylquinazolin-4-ol can lead to disruptions in DNA repair, potential induction of programmed cell death, and decreased DNA and RNA synthesis . These effects at the molecular and cellular levels could have significant implications depending on the specific context of use.
特性
IUPAC Name |
2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEYHAAMDAPVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170208 | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1769-24-0 | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1769-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001769240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1769-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1769-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinazolin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-4(3H)-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH2A0NMA88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Methyl-4(3H)-quinazolinone?
A1: 2-Methyl-4(3H)-quinazolinone has a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol. []
Q2: What are the key spectroscopic characteristics of 2-Methyl-4(3H)-quinazolinone?
A2: 2-Methyl-4(3H)-quinazolinone can be characterized using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR. These techniques help elucidate its structure and confirm its identity. [, ]
Q3: How can 2-Methyl-4(3H)-quinazolinone be synthesized?
A3: One common method for synthesizing 2-Methyl-4(3H)-quinazolinone involves the reaction of anthranilic acid with acetic anhydride to form 2-methyl-3,1-benzoxazin-4-one. This intermediate is then reacted with hydrazine hydrate to yield the final product. [, , ]
Q4: What is a convenient method for preparing 2-substituted-4(3H)-quinazolinones?
A4: A mild and efficient method involves treating 2-acylaminobenzonitriles with 5N hydrochloric acid followed by basification. This approach offers a simple route to various 4-quinazolinone derivatives. []
Q5: What is the primary known biological activity of 2-Methyl-4(3H)-quinazolinone?
A5: 2-Methyl-4(3H)-quinazolinone is recognized as an inhibitor of poly(ADP-ribose) synthetase (PARP), an enzyme involved in DNA repair and cell signaling. []
Q6: Are there other reported biological activities for 2-Methyl-4(3H)-quinazolinone derivatives?
A6: Yes, studies have explored the potential of 2-Methyl-4(3H)-quinazolinone derivatives for various activities, including:
- Antibacterial Activity: Some derivatives show promising antibacterial activity against Gram-positive and Gram-negative bacteria. [, ]
- Antifungal Activity: Certain derivatives display potent antifungal activity against various pathogenic fungi, including Candida species. []
- Antimalarial Activity: Some 2-Methyl-4(3H)-quinazolinone derivatives exhibit in vivo activity against Plasmodium berghei, the parasite responsible for malaria. []
- Anti-inflammatory Activity: Several derivatives show significant anti-inflammatory activity in animal models of inflammation. [, , ]
- Analgesic Activity: Studies have demonstrated that some derivatives possess analgesic effects in animal models. []
- Antitumor Activity: Derivatives incorporating dithiocarbamate chains have shown in vitro antitumor activity against human cancer cell lines. []
Q7: What is the mechanism of action of 2-Methyl-4(3H)-quinazolinone as a PARP inhibitor?
A7: While the exact mechanism is not fully elucidated in the provided research, it is known that PARP inhibitors like 2-Methyl-4(3H)-quinazolinone typically work by binding to the catalytic site of PARP, preventing it from using NAD+ to synthesize poly(ADP-ribose) chains. [] This disruption of PARP activity can interfere with DNA repair pathways and influence cell survival, particularly in cancer cells.
Q8: Has 2-Methyl-4(3H)-quinazolinone been isolated from natural sources?
A8: Yes, researchers first discovered 2-Methyl-4(3H)-quinazolinone as a natural product in the culture broth of the bacterium Bacillus cereus BMH225-mFl. []
Q9: How does modifying the structure of 2-Methyl-4(3H)-quinazolinone impact its biological activities?
A9: Introducing various substituents on the quinazolinone ring system, particularly at positions 2, 3, and 6, has been explored to modulate its biological activities:
- Position 2: Replacing the methyl group with other alkyl or aryl groups can influence activity and selectivity profiles. [, ]
- Position 3: Introducing aryl or heteroaryl groups, often linked via an amino or amide bond, can significantly impact activity and potency. [, , , , , ]
- Position 6: Halogenation, particularly bromination, at position 6 is commonly explored to modify activity and introduce handles for further derivatization. [, , , ]
Q10: Are there specific structural features that enhance the antifungal activity of 2-Methyl-4(3H)-quinazolinone derivatives?
A10: The introduction of N,N-disubstituted dithiocarbamate esters at the 2-methyl position has been shown to enhance the broad-spectrum antifungal activity of 2-Methyl-4(3H)-quinazolinone derivatives. Some derivatives exhibit superior or comparable activity to clinically used antifungal agents like tolnaftate and clotrimazole. []
Q11: What are the challenges in developing 2-Methyl-4(3H)-quinazolinone derivatives into drugs?
A11: While the provided research doesn't delve into specific challenges, some potential hurdles in developing these compounds into drugs may include:
- Enhancing bioavailability and pharmacokinetic properties: Strategies to improve absorption, distribution, metabolism, and excretion (ADME) might be required. []
- Addressing potential toxicity concerns: Thorough toxicological profiling would be essential to ensure the safety of any potential drug candidate. []
Q12: What are the potential applications of 2-Methyl-4(3H)-quinazolinone and its derivatives in drug discovery?
A12: Based on their diverse biological activities, 2-Methyl-4(3H)-quinazolinone derivatives hold promise for developing new treatments for various diseases, including:
Q13: Have computational methods been used to study 2-Methyl-4(3H)-quinazolinone derivatives?
A13: Yes, computational chemistry techniques like ab initio calculations have been employed to investigate the rotational barriers and conformational preferences of 2-Methyl-4(3H)-quinazolinone derivatives. [] Additionally, molecular modeling studies have been conducted to understand the structure-activity relationships and design compounds with improved anti-inflammatory activity. []
Q14: What analytical methods are commonly used to characterize and quantify 2-Methyl-4(3H)-quinazolinone and its derivatives?
A14: Various analytical techniques are employed for the characterization and quantification of these compounds, including:
- Spectroscopy: IR, 1H-NMR, 13C-NMR, UV-Vis spectroscopy are routinely used for structural elucidation. [, , , , , , , , , , , , , , , , ]
- Mass Spectrometry: ESI-MS and other mass spectrometry techniques are employed for molecular weight determination and structural analysis. [, , ]
- Elemental Analysis: This technique helps determine the elemental composition of synthesized compounds, confirming their purity and structure. [, , , , , , , , , , , , ]
- Chromatography: Thin layer chromatography (TLC) is often used to monitor reactions and assess the purity of synthesized compounds. []
- Other Techniques: Techniques like thermogravimetric analysis (TGA) can be used to study the thermal stability of metal complexes of 2-Methyl-4(3H)-quinazolinone derivatives. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



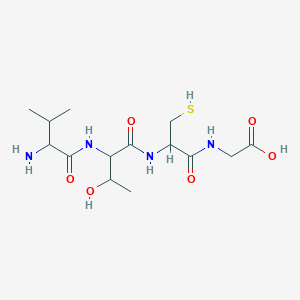
![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
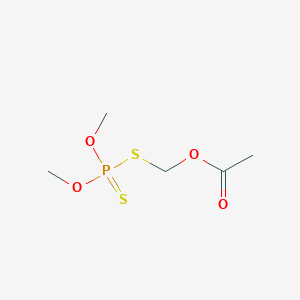




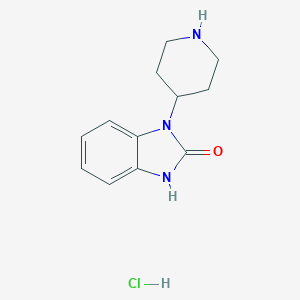
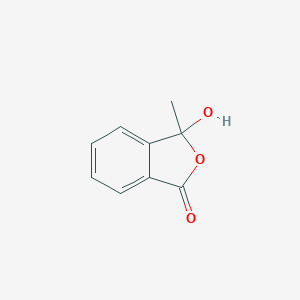
![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)


